REACTION_CXSMILES
|
C(=O)([O-])[O-].[K+].[K+].C[Si](C)(C)[C:9]#[C:10][C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([O:17][C:18]([F:21])([F:20])[F:19])[CH:12]=1.Cl>C(O)C>[C:10]([C:11]1[CH:16]=[CH:15][CH:14]=[C:13]([O:17][C:18]([F:19])([F:20])[F:21])[CH:12]=1)#[CH:9] |f:0.1.2|
|
Name
|
|
Quantity
|
257 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
960 mg
|
Type
|
reactant
|
Smiles
|
C[Si](C#CC1=CC(=CC=C1)OC(F)(F)F)(C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
stir for 16 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
partition between water and hexanes
|
Type
|
CUSTOM
|
Details
|
Separate the organic layer
|
Type
|
CONCENTRATION
|
Details
|
concentrate
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#C)C1=CC(=CC=C1)OC(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 571.4 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |